

Velnacrine: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: Velnacrine

Cat. No.: B1683483

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This technical guide provides a comprehensive overview of **Velnacrine**, a reversible cholinesterase inhibitor. The document is intended for researchers, scientists, and professionals involved in drug development and neuroscience. It covers the fundamental chemical properties, mechanism of action, and historical clinical data related to **Velnacrine**.

Core Chemical Identifiers

Velnacrine is chemically known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol. Its fundamental identifiers are summarized below.

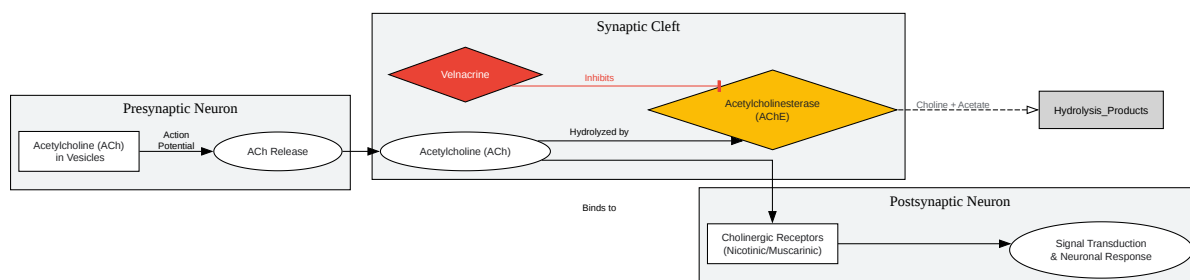
Identifier	Value
CAS Registry Number	124027-47-0
Molecular Formula	C ₁₃ H ₁₄ N ₂ O
Molecular Weight	214.26 g/mol

Mechanism of Action and Cholinergic Signaling

Velnacrine functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).^[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE and BChE,

Velnacrine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism was the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling.[2]

The cholinergic signaling pathway, crucial for cognitive functions such as memory and learning, is initiated by the release of acetylcholine from presynaptic neurons. Acetylcholine then binds to nicotinic and muscarinic receptors on postsynaptic neurons, propagating the nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly terminates this signal by breaking down acetylcholine. **Velnacrine**'s inhibitory action on this enzyme leads to a potentiation of cholinergic signaling.



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Velnacrine's inhibition of acetylcholinesterase in the cholinergic synapse.

Clinical Trials and Efficacy in Alzheimer's Disease

Velnacrine underwent several clinical trials to evaluate its safety and efficacy in treating the cognitive symptoms of Alzheimer's disease.

A notable double-blind, placebo-controlled study involved 735 patients with mild-to-severe Alzheimer's.^[3] In a six-week dose-replication phase of this study, patients treated with **Velnacrine** showed a statistically significant improvement in scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) compared to those on placebo ($P < 0.001$).^[3] Patients on the highest dose of **Velnacrine** averaged a 4.1-point improvement on this scale.^[3]

Another study randomized patients to receive a placebo, 150 mg/day of **Velnacrine** maleate, or 225 mg/day of **Velnacrine** maleate for 24 weeks. The cognitive scores of the placebo group deteriorated, while those in the **Velnacrine** groups did not, with the 225 mg/day dose showing more significant effects.

However, a major limiting factor for the clinical use of **Velnacrine** was the incidence of adverse effects, most notably asymptomatic elevation in liver transaminase levels, which was observed in approximately 29% of patients in one study.^[3] Ultimately, the FDA's advisory board voted against recommending approval for **Velnacrine**, and research into its use as a cognitive enhancer for Alzheimer's disease has not been pursued since the mid-1990s.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A standard method for determining the in vitro efficacy of cholinesterase inhibitors like **Velnacrine** is the Ellman's assay. This colorimetric assay quantifies acetylcholinesterase activity.

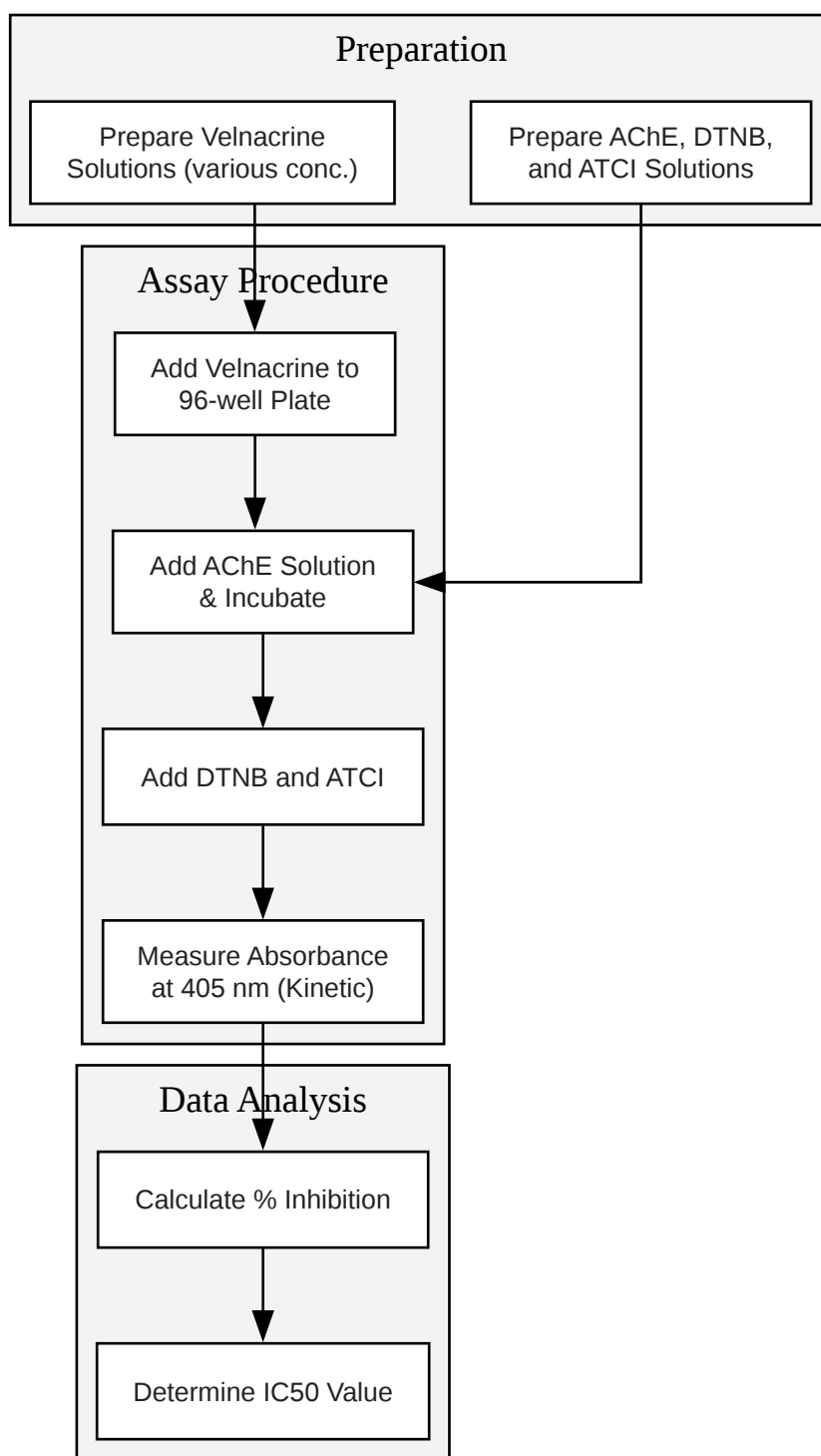
Materials:

- Acetylcholinesterase (AChE) solution
- **Velnacrine** solution at various concentrations
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Acetylthiocholine iodide (ATCI)
- Phosphate buffer (pH 8.0)

- 96-well microplate
- Microplate reader

Procedure:

- In a 96-well plate, add 25 μ L of a solution of **Velnacrine** at a specific concentration.
- Add 50 μ L of AChE solution to each well and incubate for 15 minutes at 37°C.
- To initiate the reaction, add 50 μ L of DTNB and 75 μ L of ATCI to each well.
- Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.
- The rate of change in absorbance is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of **Velnacrine** relative to a control without the inhibitor.
- The IC_{50} value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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